molecular formula C15H12N4OS B4512065 N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4512065
M. Wt: 296.3 g/mol
InChI Key: NYCMIXBWNMPBSR-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with a phenyl group at position 4 and a carboxamide-linked 6-methylpyridin-2-yl moiety. Thiadiazoles are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-6-5-9-12(16-10)17-15(20)14-13(18-19-21-14)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCMIXBWNMPBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-phenyl-1,2,3-thiadiazole-5-amine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked carbon. In the presence of nucleophiles (e.g., amines, thiols), the sulfur atom acts as a leaving group, enabling functionalization:

Reagents/Conditions Products Yield Reference
Hydrazines (e.g., methyl hydrazinecarbodithioate)Thiohydrazonate intermediates (e.g., methyl 2-(1-(5-methyl-1-phenyl-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate)85%
Thiosemicarbazide (HCl catalysis)Thiosemicarbazone derivatives82%

Mechanistic studies suggest initial protonation of the thiadiazole sulfur, followed by nucleophilic attack at C-5. The pyridinyl substituent stabilizes intermediates through resonance effects .

Cycloaddition and Cyclization Reactions

The compound participates in [3+2] cycloadditions with nitrilium imides or nitrile oxides, forming fused heterocycles:

Reagents/Conditions Products Key Observations
Nitrilium imides (e.g., from hydrazonoyl chlorides)Pyrido[2,3-d] triazolo[4,3-a]pyrimidin-5(1H)-one derivativesSpiro intermediates form via thiohydrazonate cyclization
Ethanol, refluxTriazolothiadiazole hybrids (e.g., triazolo[3,4-b] thiadiazoles)Chlorine substituents enhance regioselectivity

Density functional theory (DFT) calculations indicate that electron-withdrawing groups on the phenyl ring accelerate cycloaddition rates by lowering the LUMO energy of the thiadiazole .

Hydrolysis and Oxidation

The thiadiazole ring is resistant to hydrolysis under acidic conditions but undergoes oxidative cleavage with H₂O₂:

Reagents/Conditions Products Applications
34.5% H₂O₂, NaOH, EtOHCarboxylic acid derivativesPrecursors for prodrug design
KMnO₄, H₂SO₄Sulfoxide/sulfone analogsImproved solubility for formulation

Oxidation at the sulfur atom increases polarity, facilitating pharmacokinetic optimization .

Substituent-Directed Reactivity

The 6-methylpyridin-2-yl and phenyl groups influence reaction pathways:

  • Electron-donating methyl groups on the pyridine enhance nucleophilic substitution rates by +15% compared to unsubstituted analogs .

  • Para-substituted halogens on the phenyl ring (e.g., Cl, F) improve cycloaddition yields by 20–30% via inductive effects .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, have shown promising antimicrobial properties. A study evaluating various thiadiazole derivatives reported significant antifungal activities against Candida neoformans and Proteus mirabilis, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . The structure-activity relationship (SAR) analysis indicated that substitutions on the thiadiazole ring could enhance antimicrobial efficacy. For instance, chlorine substitutions at specific positions on the benzyl ring were found to significantly improve the antifungal activity .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
6fC. neoformans1
6gC. neoformans2
6hC. neoformans0.5
ControlFluconazole2

Anticancer Properties

Research has demonstrated that thiadiazole derivatives can exhibit potent anticancer activity. A review highlighted various thiadiazole compounds that have been tested against different cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis . For example, compounds derived from thiadiazoles have been reported to decrease the viability of breast cancer (MDA-MB-231) and leukemia cells significantly .

In a specific study involving this compound and its analogs, the compounds were evaluated for their cytotoxic effects using the MTT assay across several cancer cell lines, including lung (A549), breast (MDA-MB-231), and colon cancers (HCT-116). The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
12cMDA-MB-2311.4
12dHCT-1163.0
ControlSorafenib5.2

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes. Notably, studies have focused on its urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria. The compound showed competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like thiourea . Molecular dynamics simulations further revealed that this compound effectively occupies the active site of urease, indicating its potential as a therapeutic agent for conditions associated with urease activity.

Table 3: Enzyme Inhibition Potency of Thiadiazole Derivatives

CompoundEnzyme TargetIC50 (µM)
6aUrease8.32
ControlThiourea22.54

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of thiadiazole carboxamides are heavily influenced by substituents on the thiadiazole core and the attached aromatic rings. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 6-chlorobenzothiazole, 4-methyl 310.77 Chlorine atom on benzothiazole; methyl on thiadiazole
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-ethylpyridine, 4-methyl ~258.33 Ethyl vs. methyl on pyridine; methyl on thiadiazole
BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) Trifluoromethylpyrazole, phenyl N/A Trifluoromethylpyrazole substituent; SOCE inhibition
N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide 6-fluorobenzothiazole, pyridylmethyl N/A Fluorine atom on benzothiazole; branched carboxamide

Key Observations :

  • Alkyl Substituents : Ethyl groups () may increase lipophilicity compared to methyl, affecting membrane permeability and solubility.
  • Bulkier Moieties : BTP2’s trifluoromethylpyrazole group () enhances steric bulk, likely contributing to its role as a selective SOCE inhibitor.
Antimicrobial Activity
  • N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide : Exhibits bacteriostatic effects by inhibiting bacterial growth without direct cell killing.
  • N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide : Limited data, but chloro-substituted analogs often show enhanced antimicrobial potency due to improved target binding.
Enzyme Inhibition
  • BTP2 : Inhibits store-operated calcium entry (SOCE) by targeting Orai/STIM channels, a mechanism relevant in cancer and immune disorders.
  • N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide : Inhibits cyclooxygenase and lipoxygenase, suggesting anti-inflammatory applications.
Anticancer Potential
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide : Induces apoptosis in cancer cells via enzyme inhibition. The bromobenzoyl group may enhance DNA intercalation or topoisomerase inhibition.

Physicochemical Properties

Solubility and Stability
  • Chloro/Fluoro Substitutents : Compounds like and show increased stability under acidic conditions due to EWGs, but reduced aqueous solubility.
  • Ethyl vs. Methyl Groups : The ethyl group in likely lowers solubility in polar solvents compared to the methyl group in the target compound.
Reactivity
  • Oxidation/Reduction: Thiadiazole rings in analogs like undergo oxidation with H₂O₂/acetic acid or reduction in ethanol, suggesting similar reactivity for the target compound.

Biological Activity

N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridine with various phenyl and thiadiazole derivatives. The general synthetic pathway includes:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of carbon disulfide with hydrazine derivatives to form the thiadiazole core.
  • Substitution Reactions : Various substituents are introduced to modify the biological properties of the compound.
  • Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study demonstrated that derivatives of thiadiazole exhibited significant activity against various bacterial strains and fungi. For instance:

  • Urease Inhibition : The compound demonstrated potent urease inhibitory activity with IC50 values ranging from 0.87 µM to 8.32 µM compared to thiourea (IC50 = 22.54 µM) . This suggests potential applications in treating infections caused by urease-producing pathogens.
  • Antifungal Activity : Chlorine-substituted derivatives exhibited significant antifungal activities against Candida neoformans, with minimal inhibitory concentrations (MIC) reported at 0.5 µg/mL . This indicates a strong potential for treating fungal infections.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines:

  • Cell Viability Reduction : Studies have shown decreased viability in human leukemia and melanoma cells upon treatment with thiadiazole derivatives . Compounds were found to induce apoptosis and inhibit tumor growth in xenograft models.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the thiadiazole ring can significantly influence biological activity:

CompoundSubstituentBiological ActivityIC50/MIC
6aUnsubstitutedUrease Inhibition0.87 µM
6f3-ClAntifungal1 µg/mL
6g4-ClAntifungal2 µg/mL
6h3,4-diClAntifungal0.5 µg/mL

The presence of chlorine groups at specific positions on the phenyl ring enhances both urease inhibition and antifungal activity .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated various derivatives against C. neoformans and found that compounds with halogen substitutions exhibited superior antifungal properties compared to standard treatments like fluconazole .
  • Cancer Cell Studies : In vitro studies showed that specific thiadiazole derivatives reduced viability in cancer cell lines such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma), indicating their potential as anticancer agents .

Q & A

Basic: What are the common synthetic routes for preparing N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization of intermediates such as thiosemicarbazides or carboxamides. For example, similar compounds are synthesized via:

  • Step 1: Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) .
  • Step 2: Cyclization using iodine and triethylamine in DMF, which generates sulfur byproducts (e.g., atomic sulfur, S₈) .
    For pyridinyl-substituted analogs, coupling reactions (e.g., nucleophilic substitution with isocyanates or aminopyridines) are often employed, as seen in thiazole-carboxamide syntheses .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during cyclization?

Methodological Answer:
Byproducts like atomic sulfur (S₈) during cyclization (e.g., in DMF with iodine) can be mitigated by:

  • Temperature Control: Lowering reaction temperatures to reduce side reactions.
  • Catalyst Screening: Testing bases (e.g., K₂CO₃ vs. triethylamine) to improve selectivity.
  • Solvent Optimization: Using polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates .
    Evidence from analogous syntheses suggests that adjusting stoichiometry of iodine (e.g., 1.2 equiv.) reduces sulfur precipitation .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., aromatic protons from phenyl and pyridinyl groups) and carbon types (e.g., carbonyl at ~165–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy: Confirms carboxamide C=O stretches (~1680 cm⁻¹) and thiadiazole ring vibrations .

Advanced: How can researchers resolve spectral overlaps in the NMR analysis of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Differentiates overlapping aromatic signals by correlating proton-proton and proton-carbon couplings.
  • Variable Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation in carboxamide groups) .
  • Deuterated Solvent Screening: Using DMSO-d₆ instead of CDCl₃ may sharpen peaks due to better solubility .

Basic: What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Screening: Assays for antimicrobial activity (e.g., MIC against S. aureus), antitumor potential (e.g., IC₅₀ in cancer cell lines), or enzyme inhibition (e.g., kinase assays) .
  • Structure-Activity Relationship (SAR): Modifying substituents (e.g., methyl on pyridinyl or phenyl groups) to correlate structural changes with activity .

Advanced: How can discrepancies in pharmacological screening data be addressed?

Methodological Answer:

  • Replicate Experiments: Conduct triplicate assays to rule out variability.
  • Orthogonal Assays: Validate results using complementary methods (e.g., fluorescence-based vs. luminescence-based assays).
  • Metabolic Stability Testing: Assess compound degradation under physiological conditions (e.g., liver microsomes) to explain inconsistent activity .

Basic: How is the solubility and stability of this compound characterized for in vivo studies?

Methodological Answer:

  • Solubility: Measured in PBS, DMSO, or simulated gastric fluid via UV-Vis spectroscopy or HPLC.
  • Stability: Incubate at 37°C in plasma or buffer, followed by LC-MS quantification of degradation products .

Advanced: What derivatization approaches improve bioavailability?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Salt Formation: Use hydrochloride or sodium salts to improve aqueous solubility.
  • PEGylation: Attach polyethylene glycol (PEG) chains to reduce renal clearance .

Basic: How are computational methods applied to study this compound?

Methodological Answer:

  • Molecular Docking: Predict binding modes to target proteins (e.g., kinases) using AutoDock or Schrödinger.
  • DFT Calculations: Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Advanced: How can regioselectivity challenges in thiadiazole functionalization be overcome?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., amides) to control lithiation sites for coupling reactions .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., with Boc groups) during multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

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